molecular formula C19H32O3 B14485360 Methyl 3-(5-undecylfuran-2-YL)propanoate CAS No. 64137-39-9

Methyl 3-(5-undecylfuran-2-YL)propanoate

Cat. No.: B14485360
CAS No.: 64137-39-9
M. Wt: 308.5 g/mol
InChI Key: HTPUDIJFGZLWIJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-undecylfuran-2-YL)propanoate is a furan-derived ester characterized by a methyl ester group and a propanoate chain linked to a 5-undecyl-substituted furan ring. The undecyl (C11H23) chain at the furan’s 5-position confers significant lipophilicity, distinguishing it from simpler furan esters. Furan derivatives are often utilized as intermediates in pharmaceuticals, agrochemicals, or flavor compounds due to their reactivity and aromatic properties .

Properties

CAS No.

64137-39-9

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 3-(5-undecylfuran-2-yl)propanoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21-2/h13-14H,3-12,15-16H2,1-2H3

InChI Key

HTPUDIJFGZLWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=C(O1)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-undecylfuran-2-YL)propanoate typically involves the esterification of 3-(5-undecylfuran-2-YL)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

3-(5-undecylfuran-2-YL)propanoic acid+methanolH2SO4Methyl 3-(5-undecylfuran-2-YL)propanoate+water\text{3-(5-undecylfuran-2-YL)propanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(5-undecylfuran-2-YL)propanoic acid+methanolH2​SO4​​Methyl 3-(5-undecylfuran-2-YL)propanoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-undecylfuran-2-YL)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).

    Reduction: LiAlH4 in dry ether.

    Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst.

Major Products

    Hydrolysis: 3-(5-undecylfuran-2-YL)propanoic acid and methanol.

    Reduction: 3-(5-undecylfuran-2-YL)propanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-undecylfuran-2-YL)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-undecylfuran-2-YL)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural Comparison of Methyl 3-(5-undecylfuran-2-YL)propanoate with Analogs

Compound Name Ester Group Substituent/Modification Key Properties/Applications Reference
This compound Methyl 5-undecyl (C11H23) on furan High lipophilicity; potential surfactant or polymer additive N/A
Ethyl 3-(2-furyl)propanoate Ethyl Unsubstituted furan Electron-rich diene for Diels-Alder reactions
Methyl 3-(5-formylfuran-2-yl)propanoate Methyl 5-formyl (-CHO) on furan Reactive aldehyde for nucleophilic additions; synthetic intermediate
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate Ethyl 5-oxo-tetrahydrofuran ring Potential pharmaceutical intermediate; cyclic ester enhances stability
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate Methyl Thiadiazole ring (replaces furan) Bioactive intermediate; electron-deficient heterocycle

Physicochemical Properties

  • Lipophilicity: The undecyl chain in the target compound significantly increases its hydrophobicity compared to Ethyl 3-(2-furyl)propanoate (unsubstituted furan) or methyl 3-(5-formylfuran-2-yl)propanoate. This property may render it suitable for non-polar solvent systems or lipid-based formulations.
  • However, steric hindrance from the long chain may limit accessibility in some reactions . In contrast, the formyl group in methyl 3-(5-formylfuran-2-yl)propanoate introduces an electron-withdrawing effect, favoring nucleophilic additions (e.g., condensations) .
  • Thermal Stability: Cyclic analogs like Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate exhibit higher rigidity and thermal stability due to their saturated ring systems .

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